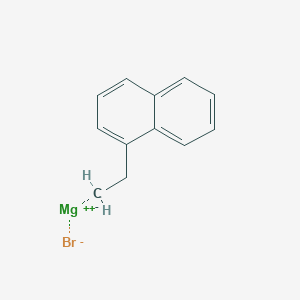

2-(1-Naphthyl)ethylmagnesium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Naphthyl)ethylmagnesium bromide 0.25 M in 2-MeTHF is a chemical compound with the formula C12H11BrMg . It is offered by several suppliers including Benchchem and Rieke Metals .

Molecular Structure Analysis

The molecular weight of this compound 0.25 M in 2-MeTHF is 259.4279 . More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis

This compound 0.25 M in 2-MeTHF is used to prepare unsymmetrical chiral diene ligands, which are applicable in asymmetric transformation reactions .Safety and Hazards

Mécanisme D'action

Target of Action

2-(1-Naphthyl)ethylmagnesium bromide, also known as this compound 0.25 M in 2-MeTHF, is a Grignard reagent . The primary targets of this compound are electrophilic carbon atoms present in various organic compounds . These electrophilic sites are typically found in carbonyl groups of aldehydes and ketones .

Mode of Action

The compound acts as a nucleophile, meaning it donates an electron pair to an electrophile to form a chemical bond . In the case of this compound, the carbon atom in the ethyl group acts as a nucleophile . This carbon atom attacks the electrophilic carbon atom in the carbonyl group of the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of this compound primarily affects the synthesis of organic compounds . It is involved in the Grignard reaction, a cornerstone of organic chemistry . This reaction allows for the formation of complex carbon structures, which are essential components of many biochemical pathways .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex structures such as tertiary alcohols .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. It is typically used in a solution of diethyl ether or tetrahydrofuran . These solvents provide the necessary environment for the Grignard reaction to occur . The reaction is also sensitive to moisture and air, which can lead to the decomposition of the Grignard reagent .

Propriétés

IUPAC Name |

magnesium;1-ethylnaphthalene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11.BrH.Mg/c1-2-10-7-5-8-11-6-3-4-9-12(10)11;;/h3-9H,1-2H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEYEANQWPZPFZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)

![magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B6302772.png)

![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)